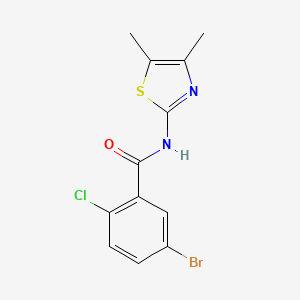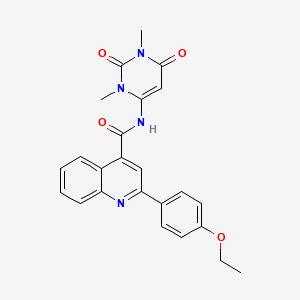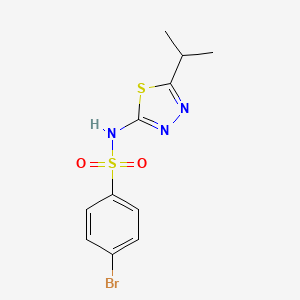![molecular formula C20H23BrN2O2 B3522799 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3522799.png)
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromophenoxy group and a methylpiperidinylphenyl group connected via an acetamide linkage, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes:
Formation of the bromophenoxy intermediate: This step involves the bromination of phenol to obtain 4-bromophenol, followed by its reaction with an appropriate alkylating agent to form 4-bromophenoxy compound.
Preparation of the methylpiperidinylphenyl intermediate: This involves the synthesis of 2-(4-methylpiperidin-1-yl)phenylamine through a series of reactions, including the formation of the piperidine ring and its subsequent functionalization.
Coupling reaction: The final step involves the coupling of the bromophenoxy intermediate with the methylpiperidinylphenyl intermediate using suitable coupling reagents and conditions to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound’s unique chemical structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Biological research: The compound can be used as a tool for studying various biological processes, including receptor-ligand interactions and enzyme inhibition.
Chemical biology: The compound can serve as a probe for investigating the mechanisms of action of various biological targets, including proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromophenoxy and methylpiperidinylphenyl groups contribute to its binding affinity and specificity for these targets. The acetamide linkage may also play a role in stabilizing the compound’s interaction with its targets, leading to the modulation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: This compound features a chlorophenoxy group instead of a bromophenoxy group, which may result in different chemical reactivity and biological activity.
2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: The presence of a fluorophenoxy group can influence the compound’s physicochemical properties and its interactions with molecular targets.
2-(4-methoxyphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide: The methoxy group can affect the compound’s solubility and its ability to participate in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-10-12-23(13-11-15)19-5-3-2-4-18(19)22-20(24)14-25-17-8-6-16(21)7-9-17/h2-9,15H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPBQDLUPGYMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-bromobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3522726.png)
![2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3522727.png)
![N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE](/img/structure/B3522729.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3522732.png)
![2-(4-BROMOPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3522737.png)

![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3522754.png)

![2-(3,4-dimethoxyphenyl)-N-[7-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-9H-fluoren-2-yl]acetamide](/img/structure/B3522789.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3522792.png)
![4-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3522794.png)
![ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3522800.png)

![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3522804.png)
